2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine
Overview
Description
2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine is an organic compound with the molecular formula C10H14N2O2 It features a pyridine ring substituted with an amine group at the 3-position and a tetrahydro-2H-pyran-4-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yloxy Group: This can be achieved by reacting tetrahydropyran with an appropriate alcohol under acidic conditions to form the tetrahydro-2H-pyran-4-yloxy group.
Substitution on the Pyridine Ring: The tetrahydro-2H-pyran-4-yloxy group is then introduced to the 2-position of the pyridine ring through a nucleophilic substitution reaction.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydro-2H-pyran-4-yloxy group can enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydro-2H-pyran-2-yloxy)pyridin-3-amine
- 2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-4-amine
- 2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-2-amine
Uniqueness
2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine is unique due to the specific positioning of the tetrahydro-2H-pyran-4-yloxy group and the amine group on the pyridine ring. This specific arrangement can result in distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(oxan-4-yloxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBWRWHUFZCAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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